Longiferone B
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Overview
Description
Longiferone B: is a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora. This compound has garnered attention due to its notable anti-inflammatory properties. It has been traditionally used in the treatment of various inflammatory conditions, including inflammatory bowel disease, ulcerative colitis, aphthous ulcer, and abscess .
Preparation Methods
Synthetic Routes and Reaction Conditions: Longiferone B is primarily isolated from the rhizomes of Boesenbergia longiflora using chromatographic techniques. The isolation process involves the use of chloroform fractions, which are then subjected to various chromatographic methods to purify the compound .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is mainly obtained through extraction from natural sources, specifically the rhizomes of Boesenbergia longiflora. The extraction process involves the use of organic solvents such as chloroform, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Longiferone B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: Longiferone B is used as a model compound in the study of sesquiterpenes and their chemical properties. It serves as a reference compound for the synthesis and characterization of other sesquiterpenes .
Biology: In biological research, this compound is studied for its anti-inflammatory properties. It has been shown to inhibit the release of nitric oxide and suppress the expression of inducible nitric oxide synthase and cyclooxygenase-2 mRNA .
Medicine: this compound has potential therapeutic applications in the treatment of inflammatory diseases. Its ability to inhibit nitric oxide release and suppress inflammatory markers makes it a promising candidate for the development of anti-inflammatory drugs .
Industry: While there are no significant industrial applications of this compound at present, its anti-inflammatory properties could potentially be harnessed in the development of new pharmaceuticals .
Mechanism of Action
Longiferone B exerts its anti-inflammatory effects by inhibiting the release of nitric oxide and suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 mRNA. These enzymes are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound interacts with molecular targets involved in the inflammatory pathway, thereby modulating the inflammatory response .
Comparison with Similar Compounds
Longiferone A: Another daucane sesquiterpene isolated from with similar anti-inflammatory properties.
Longiferone C: A related compound with anti-inflammatory activity against nitric oxide release.
Comparison: Longiferone B is unique in its specific inhibition of nitric oxide release and suppression of inducible nitric oxide synthase and cyclooxygenase-2 mRNA expression. While Longiferone A and Longiferone C also exhibit anti-inflammatory properties, this compound has a distinct molecular structure and specific targets that differentiate it from these related compounds .
Properties
IUPAC Name |
(3R,3aS,8aR)-6,8a-dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)12-6-8-15(4)7-5-11(3)14(16)9-13(12)15/h5,12-13H,1,6-9H2,2-4H3/t12-,13-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMZPJSZMOWSFA-YDHLFZDLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CCC(C2CC1=O)C(=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]2(CC[C@H]([C@@H]2CC1=O)C(=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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